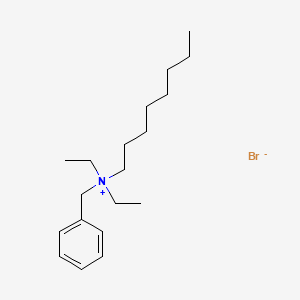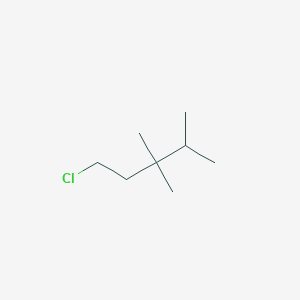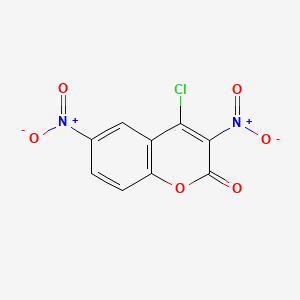![molecular formula C10H12ClNO8S2 B14367515 2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol) CAS No. 91812-98-5](/img/structure/B14367515.png)
2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol) is a chemical compound with the molecular formula C10H14ClN3O4S2. This compound is characterized by the presence of a chlorinated nitrobenzene ring substituted with disulfonyl groups and ethan-1-ol moieties. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol) typically involves the nitration of 4-chlorobenzenesulfonyl chloride followed by the reaction with ethan-1-ol. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 2,2’-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol).
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ether derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol) is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2,2’-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro and sulfonyl groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-3-nitrobenzenesulfonyl chloride
- 2,2’-[(4-Chloro-6-nitro-1,3-phenylene)bis(azanediyl)]diethanol
Uniqueness
2,2’-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol) is unique due to its dual sulfonyl groups and ethan-1-ol moieties, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its specific substitution pattern on the benzene ring also contributes to its unique properties and applications.
Eigenschaften
CAS-Nummer |
91812-98-5 |
|---|---|
Molekularformel |
C10H12ClNO8S2 |
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
2-[4-chloro-5-(2-hydroxyethylsulfonyl)-2-nitrophenyl]sulfonylethanol |
InChI |
InChI=1S/C10H12ClNO8S2/c11-7-5-8(12(15)16)10(22(19,20)4-2-14)6-9(7)21(17,18)3-1-13/h5-6,13-14H,1-4H2 |
InChI-Schlüssel |
DTQVUNPMHDJQLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)CCO)S(=O)(=O)CCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)

![Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate](/img/structure/B14367463.png)

![Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate](/img/structure/B14367471.png)
![3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine](/img/structure/B14367473.png)


![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one](/img/structure/B14367501.png)



